molecular formula C9F18 B3031512 PERFLUORO-ISO-PROPYLCYCLOHEXANE CAS No. 423-02-9

PERFLUORO-ISO-PROPYLCYCLOHEXANE

Cat. No.: B3031512
CAS No.: 423-02-9
M. Wt: 450.07 g/mol
InChI Key: OXQHQHZMHCGTFY-UHFFFAOYSA-N
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Description

Perfluoro-iso-propylcyclohexane is a fully fluorinated cyclohexane derivative with an iso-propyl substituent. These compounds belong to the broader class of per- and polyfluoroalkyl substances (PFAS), characterized by high thermal stability, chemical inertness, and hydrophobic/lipophobic properties due to strong C–F bonds .

The iso-propyl group introduces steric effects and branching, which may influence physical properties such as boiling point, viscosity, and surface activity compared to linear perfluorinated cyclohexanes. Applications of such compounds historically include use as heat-transfer fluids, lubricants, and surfactants, though their environmental persistence has raised regulatory concerns .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQHQHZMHCGTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436109
Record name Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-02-9
Record name Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-iso-propylcyclohexane can be synthesized through the fluorination of iso-propylcyclohexane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. The process involves the stepwise replacement of hydrogen atoms with fluorine atoms, resulting in the formation of the fully fluorinated compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Perfluoro-iso-propylcyclohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : Approximately 450 g/mol
  • Chemical Structure : A perfluorinated cycloalkane, which imparts low surface tension and high thermal stability.
  • Physical Properties : Non-toxic, chemically inert, and highly resistant to degradation.

Scientific Research Applications

  • Tracer and Tagging Agent
    • PiPC is widely used as a tracer in environmental studies due to its unique chemical stability and non-reactivity. It can be utilized to track the movement of fluids in various systems, including groundwater and oil reservoirs .
    • It serves as a tagging agent in various industrial processes, allowing for the identification and tracking of materials without altering their properties.
  • Medical Applications
    • Ophthalmic Uses : PiPC has been investigated for use in eye treatments as a substitute for vitreous humor or aqueous humor. Its properties allow it to maintain transparency and provide support in surgical procedures .
    • Diagnostic Imaging : The compound's unique refractive index makes it suitable for enhancing imaging techniques, particularly in ocular diagnostics .
  • Electronics and Semiconductor Industry
    • In the electronics sector, PiPC is used in the manufacturing of semiconductors where its chemical stability and non-conductive properties are advantageous. It helps in cooling systems and as a dielectric fluid in capacitors .

Industrial Applications

  • Fluids for Heat Transfer
    • Due to its high thermal stability, PiPC is employed as a heat transfer fluid in high-performance applications such as cooling systems for electronic devices and machinery .
  • Environmental Monitoring
    • Its use as an environmental tracer allows researchers to monitor pollution dispersion patterns effectively. The compound's persistence makes it an ideal candidate for long-term studies of environmental impact .
  • Specialized Coatings
    • PiPC is utilized in creating specialized coatings that require low surface energy characteristics, enhancing the performance of products like non-stick surfaces and water-repellent fabrics .

Case Studies

Application AreaDescriptionCase Study Reference
Environmental TracingUsed to track pollutants in groundwater
Medical ImagingEnhances visibility during ocular surgeries
Semiconductor CoolingActs as a dielectric fluid in capacitors
Non-stick CoatingsProvides low surface energy for coatings

Mechanism of Action

Perfluoro-iso-propylcyclohexane exerts its effects primarily through its physical and chemical properties. The strong carbon-fluorine bonds contribute to its stability and resistance to degradation. In biological systems, it can interact with lipid membranes and proteins, potentially affecting cellular processes. The compound’s ability to dissolve gases also plays a role in its applications in oxygen transport and imaging .

Comparison with Similar Compounds

Key Observations :

  • Surface Activity : Perfluoro-iso-propyl-1-methyl-cyclohexane exhibits a surface tension of 87.11 mN/m, significantly higher than the 11 mN/m of perfluoro-1,3,5-trimethyl-cyclohexane. This suggests that substitution patterns critically influence intermolecular forces .

Physicochemical Properties

  • Thermal Stability: Perfluorodimethylcyclohexane (C₈F₁₆) is noted for its high thermal stability, a trait shared across perfluorocyclohexanes due to the strength of C–F bonds. Branched derivatives like this compound may exhibit even greater stability due to reduced molecular mobility .
  • Hydrophobicity : All perfluorocyclohexanes are highly hydrophobic, but branched variants demonstrate enhanced surface activity, making them effective in applications requiring low friction or water repellency .

Environmental and Health Considerations

  • Persistence: Perfluorocyclohexanes are environmentally persistent, with half-lives exceeding decades in soil and water.

Research Findings and Data Gaps

  • Surface Tension Studies : Evidence confirms that substitution patterns (e.g., iso-propyl vs. methyl groups) significantly alter surface tension, impacting industrial applicability .

Biological Activity

Perfluoro-iso-propylcyclohexane (i-PPCH) is a member of the perfluorinated compounds (PFCs), which are known for their unique chemical properties and potential applications in various fields, including medicine and environmental science. This article aims to explore the biological activity of i-PPCH, focusing on its characteristics, safety profile, and research findings.

Chemical Characteristics

i-PPCH is a perfluorinated hydrocarbon characterized by the complete substitution of hydrogen atoms with fluorine atoms, resulting in a stable and inert compound. Its chemical formula is C10F20C_{10}F_{20}, and it exhibits properties such as high gas solubility and low toxicity, making it suitable for applications in liquid ventilation and as an oxygen carrier in medical settings .

Inertness and Toxicity

Research indicates that perfluorocarbons, including i-PPCH, are biologically inert and non-toxic. They do not undergo metabolic or catabolic transformations in mammals, which is a significant advantage for their use in biological applications . For instance, studies have demonstrated that i-PPCH can dissolve large volumes of gases like oxygen and carbon dioxide, facilitating gas exchange in liquid environments without causing adverse biological effects .

Case Studies

  • Liquid Ventilation Studies : Experimental studies have shown that perfluorocarbons can sustain life in submerged animals through liquid ventilation. Mice submerged in oxygenated perfluorocarbon liquids experienced prolonged survival, highlighting the effectiveness of compounds like i-PPCH in gas exchange applications .
  • Personal Exposure Studies : A study conducted in New York City assessed personal exposure to various PFCs, including i-PPCH. The study utilized sensitive sampling techniques to measure exposure levels during scripted activities. It was found that local environmental conditions significantly influenced the distribution and concentration of these tracers, underscoring the importance of understanding exposure pathways for health assessments .

Safety Profile

According to safety data sheets, i-PPCH is not classified as a respiratory or skin sensitizer and shows no evidence of germ cell mutagenicity or carcinogenicity. It is also not expected to cause reproductive toxicity or specific target organ toxicity upon single or repeated exposure .

Ecological Impact

The ecological assessment of i-PPCH indicates that it poses minimal risk to aquatic organisms and does not cause long-term adverse environmental effects. Its persistence and bioaccumulative potential are also considered low, making it an environmentally safer option among fluorinated compounds .

Research Findings Summary

Aspect Details
Chemical Formula C10F20C_{10}F_{20}
Biological Inertness Non-toxic; does not undergo metabolic transformation
Applications Liquid ventilation; oxygen carrier in medical applications
Safety Classification Not classified as carcinogenic, mutagenic, or toxic to reproduction
Ecological Effects Minimal risk to aquatic life; low persistence and bioaccumulation potential

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for perfluoro-iso-propylcyclohexane, and how do reaction conditions (e.g., catalysts, temperature) influence yield and purity?

  • Methodological Answer: Use the PICO framework to structure this question:

  • P : this compound synthesis.
  • I : Variations in reaction conditions (e.g., fluorinating agents like SF₄, temperature ranges).
  • C : Comparison of methods (e.g., direct fluorination vs. stepwise substitution).
  • O : Yield, purity, and byproduct profiles quantified via GC-MS or NMR .
    • Data Analysis: Tabulate reaction parameters and outcomes, highlighting trade-offs between efficiency and scalability.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

  • Methodological Answer: Apply the FINER criteria to evaluate feasibility:

  • Feasible : Use NMR (¹⁹F/¹H), FTIR, and DSC for structural and thermal stability analysis.
  • Novel : Compare with data from related perfluorocycloalkanes (e.g., perfluorodimethylcyclohexane ).
    • Data Contradiction: Address discrepancies in reported melting points by standardizing purity thresholds.

Q. How can environmental monitoring studies optimize detection of this compound in aqueous and soil matrices?

  • Methodological Answer: Use PEO framework :

  • P : Environmental samples (water, soil).
  • E : Extraction techniques (SPE, liquid-liquid extraction).
  • O : Detection limits via LC-MS/MS or HRAM Orbitrap .
    • Experimental Design: Validate recovery rates across pH and salinity gradients to control matrix effects.

Advanced Research Questions

Q. What computational models (e.g., DFT, molecular dynamics) predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer: Structure using SPIDER framework :

  • S : Simulation parameters (force fields, solvation models).
  • PI : Degradation mechanisms (hydrolysis, photolysis).
  • D : Comparison to experimental half-life data.
  • E : Validation via isotopic labeling or intermediate trapping .
    • Data Contradiction: Resolve discrepancies between predicted vs. observed degradation products by refining model assumptions.

Q. How do in vitro and in vivo toxicity models reconcile conflicting data on this compound’s bioaccumulation potential?

  • Methodological Answer: Apply COSMIN guidelines for systematic review:

  • Critically appraise studies for confounding variables (e.g., exposure duration, lipid content in test organisms).
  • Use meta-analysis to quantify heterogeneity in BCF (bioconcentration factor) values .
    • Experimental Design: Standardize OECD Test Guideline 305 for cross-study comparability.

Q. What strategies address contradictions in reported ecotoxicological thresholds for this compound across species?

  • Methodological Answer: Implement mixed-effects models to account for interspecies variability.

  • Variables : Body size, metabolic rate, trophic level.
  • Data Sources : Compile EC₅₀/LC₅₀ values from EPA ECOTOX database and peer-reviewed literature .
    • Analysis: Use sensitivity analysis to identify dominant drivers of toxicity (e.g., membrane permeability vs. protein binding).

Q. How can catalytic degradation systems be designed to target this compound’s stable C-F bonds under ambient conditions?

  • Methodological Answer: Apply Design of Experiments (DoE) to optimize variables:

  • Factors : Catalyst type (e.g., TiO₂/Pd composites), UV intensity, reaction time.
  • Response Surface : Degradation efficiency measured via fluoride ion release .
    • Advanced Analysis: Use XPS or EXAFS to characterize catalyst surface interactions.

Methodological Frameworks for Rigorous Research

  • PICO/PEO : For structuring hypotheses in synthesis, environmental, and toxicology studies .
  • FINER Criteria : To evaluate feasibility and relevance during experimental design .
  • COSMIN : For systematic reviews addressing data variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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